2-(1-nitrosopiperidin-4-yl)-1H-1,3-benzodiazole
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Overview
Description
2-(1-Nitrosopiperidin-4-yl)-1H-1,3-benzodiazole is a chemical compound with the molecular formula C12H14N4O and a molecular weight of 230.27 g/mol . It is categorized under intermediates, impurities, metabolites, pharmaceutical standards, fine chemicals, and nitrosamine standards . This compound is notable for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-nitrosopiperidin-4-yl)-1H-1,3-benzodiazole typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions often include the use of aqueous hydrochloric acid to quench the reaction mixture, followed by separation of the organic layer, washing with aqueous sodium hydrogen carbonate, and concentration under reduced pressure . The target products are obtained with yields ranging from 55% to 92% in relatively short reaction times .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of high-quality reagents and stringent control of reaction conditions are essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Nitrosopiperidin-4-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogen derivatives for substitution reactions . The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitroso derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can result in a variety of functionalized benzodiazole compounds.
Scientific Research Applications
2-(1-Nitrosopiperidin-4-yl)-1H-1,3-benzodiazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1-nitrosopiperidin-4-yl)-1H-1,3-benzodiazole involves its interaction with molecular targets and pathways within biological systems. Nitrosamine compounds, including this one, are known to form through the reaction between nitrites and secondary amines under specific conditions . These compounds can act as inhibitors of enzymes such as acetylcholinesterase, which is involved in neurotransmission . By inhibiting this enzyme, the compound can increase the concentration of neurotransmitters like acetylcholine, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function .
Comparison with Similar Compounds
Similar Compounds
1-(2-ethoxyethyl)-2-(1-nitrosopiperidin-4-yl)-1H-benzo[d]imidazole: An N-nitroso derivative of the secondary amine present in bilastine.
N-Nitroso Donepezil EP Impurity A: A nitrosamine impurity found in donepezil, a medication used for Alzheimer’s disease.
Uniqueness
2-(1-Nitrosopiperidin-4-yl)-1H-1,3-benzodiazole is unique due to its specific structure and the presence of both nitroso and benzodiazole functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. Its ability to act as an enzyme inhibitor and its potential therapeutic applications further distinguish it from other similar compounds.
Properties
CAS No. |
2731008-04-9 |
---|---|
Molecular Formula |
C12H14N4O |
Molecular Weight |
230.3 |
Purity |
95 |
Origin of Product |
United States |
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